Comprehensive Technical Guide on 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol: Synthesis, Physicochemical Properties, and Applications in Drug Discovery
Comprehensive Technical Guide on 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol: Synthesis, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic deployment of privileged scaffolds is critical for overcoming metabolic liabilities and enhancing target affinity. 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol (CAS: 1357349-09-7) represents a highly specialized, densely functionalized building block. By integrating an electron-rich imidazole core with a sterically demanding gem-dimethyl group and a versatile primary alcohol, this compound serves as a robust fragment for metalloenzyme inhibition, Fragment-Based Drug Discovery (FBDD), and the development of Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and a self-validating experimental protocol for its de novo synthesis.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is essential for predicting its behavior in both synthetic workflows and biological systems[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound:
| Parameter | Value | Pharmacological / Synthetic Relevance |
| IUPAC Name | 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol | Standard nomenclature for regulatory filing. |
| CAS Registry Number | 1357349-09-7 | Unique identifier for sourcing and databases. |
| Molecular Formula | C7H12N2O | Indicates a low molecular weight fragment. |
| Molecular Weight | 140.18 g/mol | Ideal for FBDD (Rule of Three compliant). |
| Topological Polar Surface Area | ~38.1 Ų | Excellent membrane permeability profile. |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Facilitates target engagement or linker attachment. |
| Hydrogen Bond Acceptors | 2 (Hydroxyl -O-, Imidazole N3) | Enables robust interaction with aqueous solvent networks. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Structural Causality in Drug Design
The architecture of this molecule is not coincidental; each functional group serves a distinct mechanistic purpose:
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The gem-Dimethyl Group (Steric Shielding): In biological systems, N-dealkylation by Cytochrome P450 (CYP450) enzymes typically occurs via the oxidation of α -protons. By replacing these vulnerable protons with methyl groups (creating a quaternary α -carbon), this metabolic liability is completely blocked. This drastically increases the pharmacokinetic half-life of the pharmacophore.
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The Imidazole Core (Target Engagement): The unsubstituted N3 nitrogen possesses a highly reactive lone pair, making it an exceptional ligand for coordinating heme-iron in metalloenzymes (e.g., aromatase, CYP51).
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The Primary Alcohol (Synthetic Vector): The terminal hydroxyl group acts as a biorthogonal handle. It allows for downstream functionalization—such as esterification or etherification—to attach PROTAC linkers without sterically occluding the active imidazole site.
Fig 1. Pharmacophore mapping and structure-activity relationship (SAR) vectors.
Mechanistic Synthesis Pathways
Synthesizing N-alkylated imidazoles with highly branched α -carbons presents a significant challenge. Direct SN2 alkylation of an unsubstituted imidazole with a neopentyl-like halide (e.g., 2-bromo-2-methylpropan-1-ol) is notoriously inefficient due to extreme steric hindrance, often resulting in elimination byproducts or unreacted starting materials.
To bypass this steric penalty, the most robust approach is the de novo construction of the imidazole ring around the amine via a modified2[2]. This method utilizes a primary amine, a 1,2-dicarbonyl (glyoxal), formaldehyde, and an ammonia source to assemble the heterocycle in a single pot[3].
Fig 2. Modified Debus-Radziszewski multi-component synthesis workflow.
Experimental Protocols: A Self-Validating System
The following protocol details the optimized synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol. As a Senior Application Scientist, I have embedded the causality behind each operational choice and the analytical metrics required to validate the system[4].
Reagents Required
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Primary Amine: 2-Amino-2-methylpropan-1-ol (1.0 eq)
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Dicarbonyl: Glyoxal (40% aqueous solution, 1.0 eq)
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Aldehyde: Formaldehyde (37% aqueous solution, 1.0 eq)
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Ammonia Source/Buffer: Ammonium acetate ( NH4OAc , 1.2 eq)
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Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Methodology & Causality
Step 1: Initiation & Buffering
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Action: Dissolve NH4OAc (1.2 eq) in the Methanol/Water mixture at room temperature.
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Causality: Ammonium acetate serves a dual purpose. It acts as the secondary nitrogen source required to close the imidazole ring, and it buffers the solution to a mildly acidic pH (~5-6). This pH control is critical to prevent the base-catalyzed Cannizzaro disproportionation of formaldehyde and glyoxal into unreactive carboxylic acids and alcohols.
Step 2: Amine Addition & Thermal Control
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Action: Add 2-amino-2-methylpropan-1-ol (1.0 eq) to the buffered solution. Submerge the reaction flask in an ice bath to achieve an internal temperature of 0 °C.
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Causality: The initial condensation to form the diimine/aminal intermediates is highly exothermic. Failing to control the temperature leads to thermal runaway, resulting in the polymerization of the aldehydes into intractable brown melanoidin tars.
Step 3: Sequential Condensation
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Action: Add the glyoxal solution dropwise over 15 minutes, followed immediately by the dropwise addition of the formaldehyde solution over 15 minutes. Maintain stirring at 0 °C for an additional 30 minutes.
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Causality: Dropwise addition ensures that the local concentration of electrophiles remains low, favoring the controlled multi-component assembly over competing side reactions.
Step 4: Cyclization & Aromatization
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Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 70 °C for 12 hours.
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Causality: While intermediate formation occurs rapidly at low temperatures, the final dehydration steps require significant activation energy. Heating drives the equilibrium toward the thermodynamic sink—the fully aromatized, highly stable imidazole core.
Step 5: Workup & Extraction
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Action: Cool to room temperature and concentrate under reduced pressure to remove methanol. Adjust the aqueous residue to pH 8 using saturated NaHCO3 , then extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
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Causality: The conjugate acid of the imidazole product has a pKa of ~7.0. Basifying to pH 8 ensures the nitrogen is fully deprotonated (neutral), maximizing its partition coefficient into the organic Ethyl Acetate phase and leaving highly polar byproducts in the aqueous layer.
System Validation Metrics
To ensure the integrity of the synthesis, validate the product using the following metrics:
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Thin-Layer Chromatography (TLC): Elute with Dichloromethane:Methanol (9:1). The starting amine will stain positive with ninhydrin but will be UV-inactive. The successful product will show a distinct UV-active spot (254 nm) due to the aromatic ring, which also stains dark brown in an iodine chamber.
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1 H-NMR (CDCl 3 , 400 MHz): The spectrum is self-validating. Look for the disappearance of aldehyde protons (~9-10 ppm) and the emergence of three distinct aromatic imidazole protons (singlets at ~7.5, 7.0, and 6.9 ppm). Crucially, the gem-dimethyl group will present as a sharp, integrated 6H singlet at ~1.4 ppm, confirming the retention of the sterically hindered aliphatic tail.
References
- Title: 1357349-09-7 | 2-(1H-Imidazol-1-yl)
- Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL
- Title: One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains Source: RSC Advances URL
- Title: Literature review on the synthesis of imidazole derivatives Source: BenchChem URL
Sources
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
